molecular formula C20H22N4O2 B2852223 N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide CAS No. 915887-81-9

N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide

Cat. No.: B2852223
CAS No.: 915887-81-9
M. Wt: 350.422
InChI Key: HPHWUCMZRFUDMP-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by further derivatization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzimidazole derivatives .

Scientific Research Applications

N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It often targets enzymes and proteins involved in cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation . The exact pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15(25)22(2)13-19-21-17-11-7-8-12-18(17)24(19)14-20(26)23(3)16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHWUCMZRFUDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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